![molecular formula C20H25NO2S B12536186 (2S)-2-[Phenyl({2-[(propan-2-yl)oxy]phenyl}sulfanyl)methyl]morpholine CAS No. 668470-67-5](/img/structure/B12536186.png)
(2S)-2-[Phenyl({2-[(propan-2-yl)oxy]phenyl}sulfanyl)methyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[Phenyl({2-[(propan-2-yl)oxy]phenyl}sulfanyl)methyl]morpholine is a complex organic compound that features a morpholine ring substituted with a phenyl group and a sulfanyl group linked to a 2-[(propan-2-yl)oxy]phenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[Phenyl({2-[(propan-2-yl)oxy]phenyl}sulfanyl)methyl]morpholine typically involves multiple steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid, followed by cyclization.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkyl halide.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using thiophenol and a suitable leaving group.
Linking the 2-[(propan-2-yl)oxy]phenyl Moiety: This step involves the reaction of 2-[(propan-2-yl)oxy]phenyl bromide with the intermediate compound obtained from the previous steps.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the phenyl group or the morpholine ring, leading to various reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl and sulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenyl derivatives and morpholine ring derivatives.
Substitution: Various substituted phenyl and sulfanyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-[Phenyl({2-[(propan-2-yl)oxy]phenyl}sulfanyl)methyl]morpholine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2S)-2-[Phenyl({2-[(propan-2-yl)oxy]phenyl}sulfanyl)methyl]morpholine involves its interaction with specific molecular targets. The phenyl and sulfanyl groups may interact with enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[Phenyl({2-[(propan-2-yl)oxy]phenyl}sulfanyl)methyl]piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
(2S)-2-[Phenyl({2-[(propan-2-yl)oxy]phenyl}sulfanyl)methyl]pyrrolidine: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
(2S)-2-[Phenyl({2-[(propan-2-yl)oxy]phenyl}sulfanyl)methyl]morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
668470-67-5 |
|---|---|
Molecular Formula |
C20H25NO2S |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
(2S)-2-[(S)-phenyl-(2-propan-2-yloxyphenyl)sulfanylmethyl]morpholine |
InChI |
InChI=1S/C20H25NO2S/c1-15(2)23-17-10-6-7-11-19(17)24-20(16-8-4-3-5-9-16)18-14-21-12-13-22-18/h3-11,15,18,20-21H,12-14H2,1-2H3/t18-,20-/m0/s1 |
InChI Key |
AHSXCJDSPAMLCP-ICSRJNTNSA-N |
Isomeric SMILES |
CC(C)OC1=CC=CC=C1S[C@H]([C@@H]2CNCCO2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)OC1=CC=CC=C1SC(C2CNCCO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



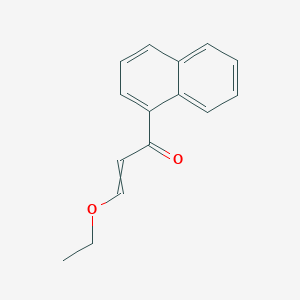
![3-[3-(3,4-Dichlorophenoxy)phenyl]prop-2-enoic acid](/img/structure/B12536126.png)
![Ethyl 2-[methyl(triphenyl)-lambda5-phosphanyl]acetate](/img/structure/B12536128.png)

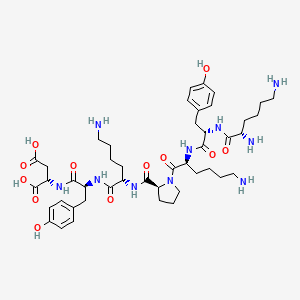
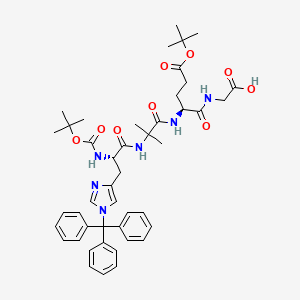
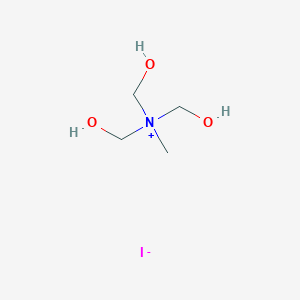

![3-Bromo-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B12536173.png)
![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B12536178.png)
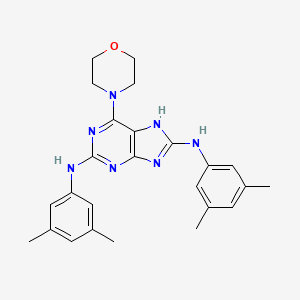
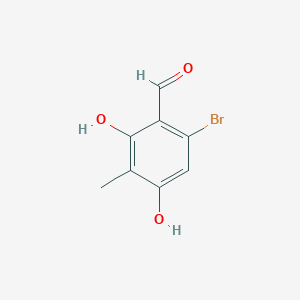
![Acetic acid, 2-phenyl-1-[4-(2-phenyldiazenyl)phenyl]hydrazide](/img/structure/B12536191.png)
